

# Disitertide Experimental Protocols for In Vitro Studies: Application Notes

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Compound of Interest					
Compound Name:	Disitertide				
Cat. No.:	B515574	Get Quote			

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## Introduction

**Disitertide**, also known as P144, is a synthetic peptide that has garnered significant interest in preclinical research for its role as a potent inhibitor of Transforming Growth Factor-beta 1 (TGF- $\beta$ 1).[1][2] By competitively binding to the TGF- $\beta$ 1 receptor, **Disitertide** effectively blocks the downstream signaling cascade.[1][2] Furthermore, emerging evidence suggests its activity as a Phosphoinositide 3-kinase (PI3K) inhibitor and an inducer of apoptosis.[1][2] These multifaceted actions position **Disitertide** as a promising candidate for therapeutic intervention in various pathologies, including fibrotic diseases and cancer.

This document provides detailed application notes and standardized protocols for the in vitro investigation of **Disitertide**'s biological effects. The methodologies outlined below are designed to facilitate reproducible and robust experimental outcomes for researchers exploring the therapeutic potential of this peptide.

### **Data Presentation**

The following tables summarize the in vitro effects of **Disitertide** across various cell lines as reported in the literature. While specific IC50 values are not extensively published, the data provides insights into effective concentration ranges and observed biological outcomes.

Table 1: Effect of **Disitertide** on Cell Viability and Apoptosis



Cell Line	Assay Type	Concentration Range	Observed Effect	Reference
A172 (Glioblastoma)	Proliferation/Apo ptosis	10 - 200 μg/mL	Inhibition of proliferation and induction of apoptosis and anoikis.	[1]
U-87 MG (Glioblastoma)	Proliferation/Apo ptosis	10 - 200 μg/mL	Inhibition of proliferation and induction of apoptosis and anoikis.	[1]
DAOY (Medulloblastom a)	Proliferation/Apo ptosis	100 μg/mL	Growth inhibition and induction of apoptosis.	[3]
Human Corneal Epithelial (HCE)	Cell Viability (XTT)	Not specified	No significant difference in cell viability compared to controls.	[2]

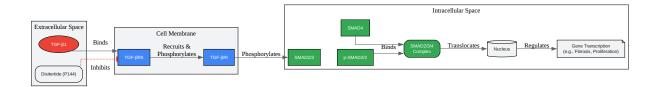
Table 2: Effect of **Disitertide** on Protein Expression and Signaling Pathways

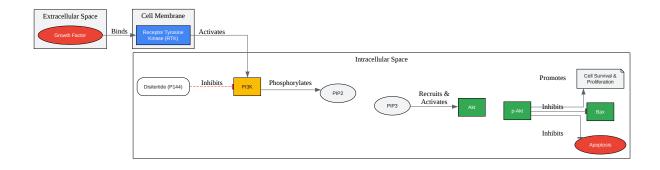


Cell Line	Target Protein/Pathw ay	Concentration	Observed Effect	Reference
MC3T3-E1 (Mouse Osteoblast Precursor)	PI3K, p-Akt	100 μg/mL	Suppressed protein expression levels.	[1]
MC3T3-E1 (Mouse Osteoblast Precursor)	Вах	100 μg/mL	Induced protein expression.	[1]
A172, U-87 MG, DAOY (Brain Tumor)	p-Smad2	100 μg/mL	Decreased levels of phosphorylated Smad2.	[3]
Human Corneal Epithelial (HCE)	p-SMAD2	Not specified	Decreased expression in the presence of Disitertide.	[2]
Human Corneal Epithelial (HCE)	MMP-13 secretion (TGF- β1 stimulated)	Not specified	Downregulated MMP-13 secretion.	[2]

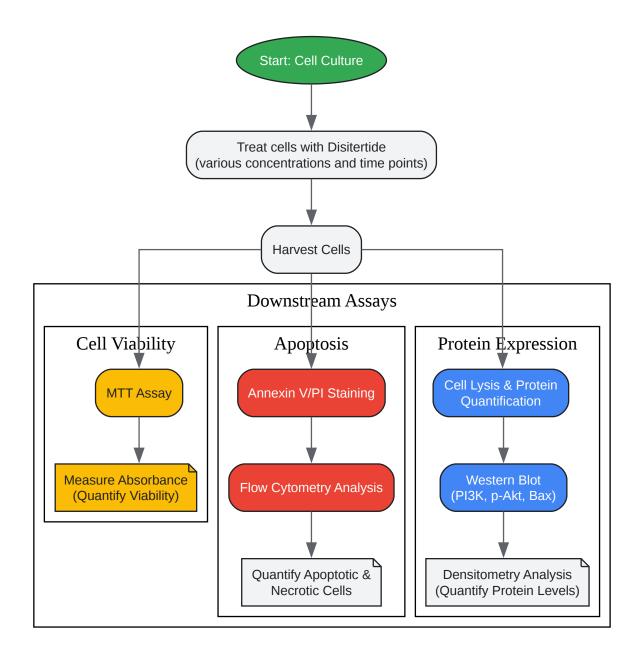
## Mandatory Visualizations Signaling Pathways and Experimental Workflow











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## References

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